molecular formula C14H8N4O3 B11070852 2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11070852
M. Wt: 280.24 g/mol
InChI Key: HTDSHUCOARQCCP-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrrole ring, an oxadiazole ring, and an isoindole-dione moiety, making it a complex and intriguing molecule for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. One common method includes the Paal-Knorr reaction, where 1,2,5-oxadiazole-3,4-diamine reacts with diketones such as 2,5-hexanedione to form the oxadiazole ring . The pyrrole ring can be introduced through condensation reactions involving amines and ketones . The final step often involves cyclization to form the isoindole-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can disrupt essential biological pathways, leading to antibacterial or antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H8N4O3

Molecular Weight

280.24 g/mol

IUPAC Name

2-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H8N4O3/c19-13-9-5-1-2-6-10(9)14(20)18(13)12-11(15-21-16-12)17-7-3-4-8-17/h1-8H

InChI Key

HTDSHUCOARQCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NON=C3N4C=CC=C4

Origin of Product

United States

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